N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally developed as an anticancer drug due to its ability to selectively target cancer cells. However, recent research has shown that CX-5461 may have broader applications in the field of molecular biology and biochemistry.
Mechanism of Action
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from initiating transcription. This leads to a reduction in the production of ribosomal RNA and a subsequent decrease in ribosome biogenesis. This can have a profound effect on cell growth and proliferation, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively inhibit ribosome biogenesis without affecting other cellular processes. However, one limitation is that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the role of ribosomes in protein synthesis and in understanding the mechanisms of ribosomal diseases. Additionally, there may be potential applications for N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in the field of synthetic biology, where it could be used to selectively control gene expression.
Synthesis Methods
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide is a synthetic compound that can be prepared using a variety of methods. One common approach involves the reaction of 3-cyanopyridine with cyclopropylmethylamine and dimethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using standard chromatographic techniques.
Scientific Research Applications
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its ability to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This can be useful in studying the role of ribosomes in protein synthesis and in investigating the mechanisms of ribosomal diseases.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-5-12(8-14-9)13(16)15(3)10(2)11-6-7-11/h4-5,8,10-11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIZXJCIOPRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.